![molecular formula C9H13ClN4 B1613561 2-Chloro-3-(4-methylpiperazin-1-YL)pyrazine CAS No. 313657-05-5](/img/structure/B1613561.png)
2-Chloro-3-(4-methylpiperazin-1-YL)pyrazine
Overview
Description
2-Chloro-3-(4-methylpiperazin-1-YL)pyrazine is a pyrazine derivative with the chemical formula C9H13ClN4 . It has a molecular weight of 212.68 . It is commonly used in the pharmaceutical industry due to its diverse biological properties.
Synthesis Analysis
The synthesis of 2-Chloro-3-(4-methylpiperazin-1-YL)pyrazine and its derivatives has been reported in several studies . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(4-methylpiperazin-1-YL)pyrazine can be represented by the InChI code: 1S/C9H13ClN4/c1-13-4-6-14(7-5-13)9-8(10)11-2-3-12-9/h2-3H,4-7H2,1H3 .Physical And Chemical Properties Analysis
2-Chloro-3-(4-methylpiperazin-1-YL)pyrazine is a solid substance . Its molecular weight is 212.68 .Scientific Research Applications
Pharmaceutical Research
2-Chloro-3-(4-methylpiperazin-1-YL)pyrazine: is utilized in the synthesis of various pharmaceutical compounds. Its structure serves as a key intermediate in the development of drugs targeting central nervous system disorders due to the presence of the piperazine ring, which is known for its neurological activity .
Material Science
In material science, this compound is explored for creating novel organic frameworks. The pyrazine moiety can act as a building block for porous materials that have potential applications in gas storage, separation technologies, and catalysis .
Chemical Synthesis
This chemical serves as a precursor in the synthesis of complex molecules. Its reactivity with different reagents allows for the construction of diverse heterocyclic compounds, which are valuable in synthetic chemistry .
Chromatography
The compound’s unique properties make it suitable as a standard in chromatographic analysis. It helps in the calibration of equipment and serves as a reference compound for the separation of mixtures in analytical chemistry .
Analytical Research
2-Chloro-3-(4-methylpiperazin-1-YL)pyrazine: is used in analytical research to develop sensitive detection methods for various substances. Its stability and reactivity are beneficial in creating assays and tests .
Environmental Studies
Researchers utilize this compound in environmental studies to understand the behavior of nitrogen-containing heterocycles. It helps in assessing the environmental impact and degradation pathways of similar structures .
Agrochemical Development
In agrochemical research, this compound is investigated for its potential use in pest control. The piperazine ring is often found in compounds with insecticidal properties .
Biochemical Research
Lastly, it’s used in biochemical research to study enzyme-substrate interactions. The pyrazine ring can mimic certain natural substrates, aiding in the understanding of biochemical pathways .
properties
IUPAC Name |
2-chloro-3-(4-methylpiperazin-1-yl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c1-13-4-6-14(7-5-13)9-8(10)11-2-3-12-9/h2-3H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGVXLAHFBSFHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621881 | |
Record name | 2-Chloro-3-(4-methylpiperazin-1-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(4-methylpiperazin-1-YL)pyrazine | |
CAS RN |
313657-05-5 | |
Record name | 2-Chloro-3-(4-methylpiperazin-1-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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